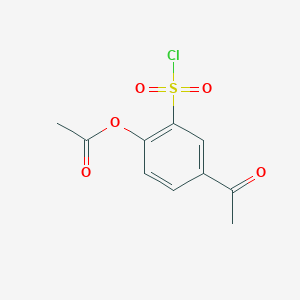

4-Acetyl-2-(chlorosulfonyl)phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetyl-2-(chlorosulfonyl)phenyl acetate is an organic compound with the molecular formula C10H9ClO5S It is a derivative of phenyl acetate, where the phenyl ring is substituted with acetyl and chlorosulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-(chlorosulfonyl)phenyl acetate typically involves the acetylation of 4-(chlorosulfonyl)phenol followed by esterification. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the presence of a base such as pyridine to neutralize the generated acid. The esterification step can be carried out using an alcohol, typically methanol or ethanol, in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-(chlorosulfonyl)phenyl acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Sulfonamide and Sulfonate Derivatives: Formed from substitution reactions.

Phenol and Acetic Acid Derivatives: Resulting from hydrolysis.

Sulfonic and Sulfinic Acids: Products of oxidation and reduction reactions.

Scientific Research Applications

4-Acetyl-2-(chlorosulfonyl)phenyl acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs, particularly those targeting sulfonamide-sensitive pathways.

Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.

Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(chlorosulfonyl)phenyl acetate involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Phenyl Acetate: Lacks the chlorosulfonyl and acetyl groups, making it less reactive.

4-(Chlorosulfonyl)phenyl Acetate: Similar structure but without the acetyl group, leading to different reactivity and applications.

4-Acetylphenyl Acetate: Lacks the chlorosulfonyl group, resulting in different chemical behavior.

Uniqueness

4-Acetyl-2-(chlorosulfonyl)phenyl acetate is unique due to the presence of both acetyl and chlorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various research fields.

Biological Activity

4-Acetyl-2-(chlorosulfonyl)phenyl acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a chlorosulfonyl group, which contributes to its electrophilic nature, allowing it to interact with various biological molecules. The presence of the acetyl group enhances its lipophilicity, which is crucial for cellular penetration.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A comparison of antimicrobial activities of related compounds is summarized in Table 1.

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 100-200 |

| N-(4-chlorophenyl)-2-chloroacetamide | E. coli | 200 |

| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | 150 |

Table 1: Antimicrobial activity of selected compounds.

In a study on chloroacetamides, it was found that those with halogenated phenyl rings were particularly effective due to their enhanced lipophilicity, which facilitates cell membrane penetration .

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. Research has shown that similar acetophenone derivatives can inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The inhibition of HDACs leads to increased acetylation of histones, thereby affecting gene expression related to cell growth and apoptosis.

Case Study: HDAC Inhibition

In a study examining various acetophenone derivatives, compounds similar to this compound demonstrated IC50 values ranging from 10 µM to 50 µM against different cancer cell lines. The results are summarized in Table 2.

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 25 |

| N-(4-fluorophenyl)-2-chloroacetamide | A549 (Lung Cancer) | 30 |

| N-(3-bromophenyl)-2-chloroacetamide | HeLa (Cervical Cancer) | 20 |

Table 2: Anticancer activity against various cell lines.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can disrupt normal cellular functions and lead to cell death in pathogens or cancer cells.

Properties

Molecular Formula |

C10H9ClO5S |

|---|---|

Molecular Weight |

276.69 g/mol |

IUPAC Name |

(4-acetyl-2-chlorosulfonylphenyl) acetate |

InChI |

InChI=1S/C10H9ClO5S/c1-6(12)8-3-4-9(16-7(2)13)10(5-8)17(11,14)15/h3-5H,1-2H3 |

InChI Key |

UTBYBEBKCHWYFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.